molecular formula C23H23N3O2 B4843989 4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile

4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B4843989
M. Wt: 373.4 g/mol
InChI Key: BBRBPNFJZHCCBA-UHFFFAOYSA-N
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Description

4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, a piperazine moiety, and a benzonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps

    Preparation of Chromen Derivative: The chromen derivative can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 7-methyl-2-oxo-2H-chromen-4-carbaldehyde.

    Introduction of Piperazine Moiety: The chromen derivative is then reacted with piperazine in the presence of a suitable catalyst, such as triethylamine, to form the intermediate 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine.

    Attachment of Benzonitrile Group: The final step involves the reaction of the intermediate with 4-chloromethylbenzonitrile in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromen moiety.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromen and piperazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine: Lacks the benzonitrile group, which may affect its biological activity.

    4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzamide: Contains a benzamide group instead of a benzonitrile group, which may alter its reactivity and applications.

Uniqueness

The presence of the benzonitrile group in 4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can participate in additional chemical reactions and may enhance the compound’s ability to interact with specific molecular targets.

Properties

IUPAC Name

4-[[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-17-2-7-21-20(13-23(27)28-22(21)12-17)16-26-10-8-25(9-11-26)15-19-5-3-18(14-24)4-6-19/h2-7,12-13H,8-11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRBPNFJZHCCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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